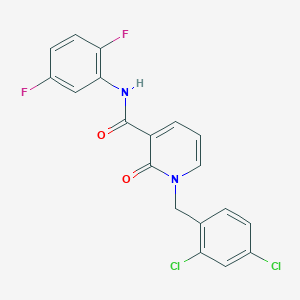

![molecular formula C18H16N4O3S B3016027 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170287-25-8](/img/structure/B3016027.png)

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzo[d]thiazol-2-yl group, a tetrahydrocyclopenta[c]pyrazol-3-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group. Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of a variety of fused heterocyclic compounds . The tetrahydrocyclopenta[c]pyrazol-3-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group are less common and may contribute unique properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group would contribute a six-membered ring with a sulfur and nitrogen atom . The tetrahydrocyclopenta[c]pyrazol-3-yl group would contribute a five-membered ring, and the 5,6-dihydro-1,4-dioxine-2-carboxamide group would contribute a six-membered ring with two oxygen atoms.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group is known to be highly reactive and is often used as a reactant or reaction intermediate . The other groups in the compound may also participate in various chemical reactions.科学的研究の応用

Antibacterial and Anticancer Activities

Antibacterial Agents

A study by Palkar et al. (2017) synthesized novel analogs of benzothiazole derivatives, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).

Anticancer Properties

Research on benzothiazole derivatives also highlighted their potential in anticancer therapy. For instance, Senthilkumar et al. (2021) synthesized a benzothiazole derivative that showed significant antibacterial, antifungal, and anticancer activities against breast cancer cells (Senthilkumar et al., 2021). Additionally, Zaki et al. (2018) synthesized chalcone-based compounds with benzothiazole backbones, which exhibited high cytotoxicity against MCF-7 breast cancer cell lines (Zaki et al., 2018).

Chemical Synthesis and Characterization

Catalyst-Free Synthesis

Wenjing Liu et al. (2014) reported on the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition, showcasing the innovative methods in creating benzothiazole-related compounds under mild conditions (Wenjing Liu et al., 2014).

Spectral Characterization and X-ray Crystal Structure

Studies such as the one conducted by Kumara et al. (2018) on pyrazole derivatives linked to benzothiazole units emphasize the importance of spectral characterization and X-ray crystal structure analysis in understanding the properties of these compounds (Kumara et al., 2018).

将来の方向性

Future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a benzo[d]thiazol-2-yl group . Additionally, studies could investigate its physical and chemical properties, and how these properties could be manipulated for various applications.

作用機序

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their targets, leading to downstream effects such as apoptosis, inflammation, and other cellular responses .

Pharmacokinetics

Thiazole derivatives have been found to have favorable pharmacokinetic profiles .

Result of Action

Thiazole derivatives have been found to have various effects at the molecular and cellular level, such as inducing apoptosis, inhibiting inflammation, and other cellular responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-17(14-10-24-8-9-25-14)20-16-11-4-3-6-12(11)21-22(16)18-19-13-5-1-2-7-15(13)26-18/h1-2,5,7,10H,3-4,6,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRRSOUHFGYJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)

![1-methyl-3-(2-oxopropyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3015946.png)

![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)

![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)

![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)

![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)